molecular formula C7H11NO3 B12875390 Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12875390
M. Wt: 157.17 g/mol
InChI Key: IAPZFALZKLLBCN-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylpyrrole: Similar structure but lacks the ester group.

    Methyl 2-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a formyl group instead of a hydroxymethyl group.

    Methyl 2-(methoxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

Methyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both a hydroxymethyl and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2,4,6,9H,3,5H2,1H3

InChI Key

IAPZFALZKLLBCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CCC1CO

Origin of Product

United States

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